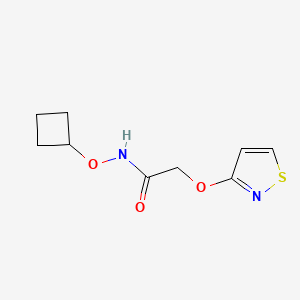
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in various fields. This compound is also known as Mefenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in humans. However,
Scientific Research Applications
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has anticancer properties and can inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition leads to the anti-inflammatory and analgesic effects of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid.
Biochemical and Physiological Effects:
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has various biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and fever. It also has antipyretic properties and can reduce body temperature. Studies have also shown that this compound can inhibit platelet aggregation and reduce the risk of blood clots.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid in lab experiments is its availability and affordability. The compound is readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid can be toxic to cells and may cause cell death.
Future Directions
There are several future directions for the scientific research of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid. One of the most promising areas of research is in the development of new anticancer drugs based on this compound. Studies have shown that 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has potent anticancer properties and can inhibit the growth of various types of cancer cells. Another area of research is in the development of new anti-inflammatory drugs based on this compound. 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has been shown to have potent anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions. Finally, research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid can be achieved through various methods. One of the most common methods involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to produce 2-ethyl-3-hydroxy-5,6-dimethylbenzoate. The latter compound is then reacted with hydrazine hydrate to produce 2-ethyl-3-hydroxy-5,6-dimethylbenzohydrazide. The final step involves the reaction of 2-ethyl-3-hydroxy-5,6-dimethylbenzohydrazide with acetic anhydride to produce 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid.
properties
IUPAC Name |
2-methyl-4-(2-methylpyrazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-9(3-4-10(8)12(15)16)11-5-6-13-14(11)2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCIOAKUVRGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NN2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-oxopyrrolidin-2-yl)phenyl]-2-propylpyrazole-3-carboxamide](/img/structure/B7437332.png)
![2,4,5-trifluoro-3-hydroxy-N-[(5-methoxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B7437339.png)

![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)
![N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B7437366.png)
![N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B7437367.png)
![N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide](/img/structure/B7437372.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(triazol-1-ylmethyl)morpholin-4-yl]ethanone](/img/structure/B7437373.png)
![2-(2-methyl-1,3-oxazol-5-yl)-N-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]acetamide](/img/structure/B7437377.png)




![N-[5-(hydroxymethyl)-2-methylpyrazol-3-yl]-2-(2-methylphenyl)propanamide](/img/structure/B7437434.png)